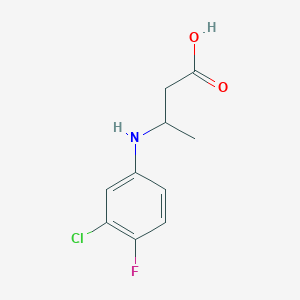
(4-(2,6-Dimethylmorpholino)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2,6-Dimethylmorpholino)phenyl)methanamine: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, attached to a phenyl ring via a methylamine group. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,6-Dimethylmorpholino)phenyl)methanamine typically involves the reaction of 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions: (4-(2,6-Dimethylmorpholino)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, moderate temperatures.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Various nucleophiles, solvents like dichloromethane, room temperature to moderate heat.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine form.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (4-(2,6-Dimethylmorpholino)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates. It is also used in the development of biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a lead compound for the development of new drugs targeting specific enzymes and receptors .
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (4-(2,6-Dimethylmorpholino)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity or modulating their function. In receptor binding studies, it acts as an agonist or antagonist, depending on the receptor type and the context of the study. The pathways involved include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
- 2-(p-Tolyl)ethylamine
- 2-(4-Chlorophenyl)ethylamine
Comparison: Compared to these similar compounds, (4-(2,6-Dimethylmorpholino)phenyl)methanamine is unique due to the presence of the morpholine ring and dimethyl substitutions. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H20N2O/c1-10-8-15(9-11(2)16-10)13-5-3-12(7-14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3 |
InChI Key |
WYSREDZTTQWKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-7-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8465359.png)


![tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate](/img/structure/B8465377.png)


![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B8465391.png)



![2-[[4-(2-Methoxyethyl)piperazinyl]sulfonyl]thiophene](/img/structure/B8465431.png)


